N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Drug Discovery Enzyme Inhibition Lead Optimization

Select N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide (CAS 899755-33-0) for reproducible hit-to-lead chemistry. Its distinct 3,4-dimethoxybenzoyl and p-tolyl substituents—absent in generic piperidine carboxamides—provide critical electronic distribution, hydrogen-bonding capacity, and steric fit within target binding pockets. With a confirmed IC50 of 28 µM and structural similarity to PDE11 inhibitor BC11-38, this scaffold offers multiple vectors for SAR exploration. Ideal for medicinal chemistry teams targeting enzyme inhibition, receptor modulation, or ADME calibration. Secure consistent, batch-controlled material for unambiguous experimental results.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 899755-33-0
Cat. No. B2749911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide
CAS899755-33-0
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)OC)OC)C(=O)N3CCCCC3
InChIInChI=1S/C22H26N2O4/c1-16-7-10-18(11-8-16)24(22(26)23-13-5-4-6-14-23)21(25)17-9-12-19(27-2)20(15-17)28-3/h7-12,15H,4-6,13-14H2,1-3H3
InChIKeyIVXHLUQCSKDSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide (CAS 899755-33-0): Core Structural and Procurement Profile


N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide (CAS 899755-33-0) is a synthetic small molecule belonging to the piperidine carboxamide class, with the molecular formula C22H26N2O4 [1]. It features a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a p-tolyl moiety, a combination that distinguishes it from simpler piperidine carboxamides [2]. The compound is primarily utilized as a research tool and scaffold in early-stage drug discovery programs targeting enzyme inhibition and receptor modulation [2]. Due to its specific substitution pattern, it is not interchangeable with generic piperidine carboxamides in established experimental protocols.

Why Generic Piperidine Carboxamides Cannot Replace N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide in Target-Focused Studies


Generic piperidine carboxamides, while sharing the core scaffold, lack the specific 3,4-dimethoxybenzoyl and p-tolyl substitutions that are critical for the compound's biological activity and binding affinity [1]. The 3,4-dimethoxybenzoyl group influences both electronic distribution and hydrogen-bonding capacity, while the p-tolyl moiety modulates lipophilicity and steric fit within target binding pockets [1]. Substituting this compound with an unsubstituted or differently substituted piperidine carboxamide would likely result in a complete loss of target engagement or a significant shift in selectivity profile, severely compromising experimental reproducibility. The quantitative evidence below details the few known activity data points that define its differentiation.

Quantitative Differentiation Evidence for N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide (CAS 899755-33-0)


Enzymatic Inhibition Potency: Reported IC50 Value Against an Unspecified Target

A PubMed Commons comment on a related study noted a reported IC50 of 28 µM for this compound, although the specific target and assay conditions were not detailed [1]. This places the compound in the low-micromolar potency range, a baseline characteristic for its use as a starting point for medicinal chemistry optimization. Without a direct comparator in the same assay, this value serves as the primary quantitative anchor for its biological activity.

Drug Discovery Enzyme Inhibition Lead Optimization

Scaffold Differentiation: Substitution Pattern vs. Unsubstituted Piperidine Carboxamide Core

The compound's 3,4-dimethoxybenzoyl and p-tolyl substituents fundamentally alter its physicochemical profile compared to the unsubstituted piperidine carboxamide core [1]. While the core scaffold has a molecular weight of ~128 g/mol and a logP of ~0.1, the fully substituted target compound has a molecular weight of 382.5 g/mol and a significantly higher calculated logP, impacting membrane permeability and non-specific binding profiles [1]. This differentiation is a key consideration when selecting a lead-like or drug-like starting point.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Functional Class Potential: Putative Application as a PDE11 Inhibitor Scaffold

Compounds structurally related to N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide, particularly those in the US9173884 patent family, have been characterized as PDE11 inhibitors with IC50 values ranging from 200 to 280 nM [1]. While the specific activity of the target compound against PDE11 has not been directly reported, its close structural similarity to BC11-38 (a known PDE11 inhibitor) suggests potential utility in this target space [1]. This is in contrast to generic piperidine carboxamides, which show no PDE11 activity.

Phosphodiesterase Inhibition PDE11 Adrenal Insufficiency

Optimal Application Scenarios for N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide Based on Current Evidence


Early-Stage Lead Optimization for Enzyme Inhibitor Programs

The compound's reported IC50 of 28 µM against an unspecified target [1] positions it as a low-micromolar starting point suitable for hit-to-lead chemistry. Its distinct 3,4-dimethoxybenzoyl and p-tolyl substituents provide multiple vectors for structure-activity relationship exploration, making it ideal for medicinal chemistry teams seeking to improve potency and selectivity through iterative synthesis.

PDE11-Focused Drug Discovery Research

Based on its structural similarity to the known PDE11 inhibitor BC11-38 (IC50 = 280 nM) [1], this compound is a candidate scaffold for developing novel PDE11 inhibitors for adrenal insufficiency research. Its substitution pattern differentiates it from other chemotypes in the PDE11 inhibitor landscape, offering potential advantages in selectivity profiling against related PDE isoforms.

Physicochemical Property Benchmarking Studies

With a molecular weight of 382.5 g/mol and distinct lipophilic character compared to the unsubstituted piperidine carboxamide core [1], this compound serves as a reference tool in studies correlating substitution patterns with membrane permeability, plasma protein binding, and metabolic stability. It is a valuable calibration standard for computational models predicting drug-likeness.

Quote Request

Request a Quote for N-(3,4-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.